3-(1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione
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Overview
Description
3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE is a heterocyclic compound that combines the structural features of benzimidazole and pyrrole Benzimidazole is a fused ring system consisting of benzene and imidazole, while pyrrole is a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE typically involves the condensation of benzimidazole derivatives with pyrrole derivatives under specific reaction conditions. One common method involves the use of a suitable aldehyde and an amine to form the benzimidazole ring, followed by cyclization with a pyrrole derivative . The reaction conditions often include the use of catalysts, such as acids or bases, and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Scientific Research Applications
3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,3-BENZIMIDAZOL-1-YL)BENZENECARBALDEHYDE: Another benzimidazole derivative with different functional groups.
2-(1H-BENZIMIDAZOL-1-YL)-1-(4-METHYLPHENYL)ETHANONE: A compound with a similar benzimidazole core but different substituents.
1-(1H-BENZIMIDAZOL-1-YL)-2-BENZYL-3-ME-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE: A more complex structure with additional rings and functional groups.
Uniqueness
3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE is unique due to its combination of benzimidazole and pyrrole rings, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a wide range of reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H11N3O2 |
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Molecular Weight |
289.29 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C17H11N3O2/c21-16-10-15(17(22)20(16)12-6-2-1-3-7-12)19-11-18-13-8-4-5-9-14(13)19/h1-11H |
InChI Key |
ZQQFMAXUGICIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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